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Compound of Interest

Compound Name:
1-Boc-4-iodo-2,3-dihydro-1H-

indole

CAS No.: 954239-31-7

Cat. No.: B3373190

Get Quote

Executive Summary
4-Iodoindoline (4-iodo-2,3-dihydro-1H-indole) represents a critical "privileged scaffold" in

modern drug discovery, particularly for the synthesis of complex alkaloids (e.g., hapalindoles)

and as a precursor for transition-metal-catalyzed cross-coupling reactions. Unlike its oxidized

parent (4-iodoindole), the indoline motif offers a distinct 3D-topology (sp³ hybridized C2/C3)

that is increasingly valued in fragment-based drug design (FBDD) for its ability to improve

solubility and metabolic stability.

This guide provides a definitive technical comparison of the

NMR spectral signatures of 4-iodoindoline versus its parent compound, establishing the C4-
ipso upfield shift as the primary diagnostic metric. It also details a validated, self-consistent
protocol for its synthesis via chemoselective reduction, avoiding common dehalogenation
pitfalls.
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The introduction of an iodine atom at the C4 position of the indoline core induces a dramatic

perturbation of the electronic environment, most notably the "Heavy Atom Effect" (Spin-Orbit

Coupling), which shields the ipso-carbon (C4) significantly.

Table 1: Comparative NMR Shifts (Indoline vs. 4-
Iodoindoline)
Data synthesized from parent indoline standards and substituent chemical shift (SCS)

corrections derived from 4-iodo-3-iodomethylindoline derivatives.

Carbon
Position

Indoline
(Parent)

(ppm)

4-Iodoindoline

(ppm)
(Shift Effect)

Diagnostic
Note

C2 (CH₂) 47.3 48.5 - 49.0 +1.5

Slight

deshielding

(inductive)

C3 (CH₂) 29.8 30.0 - 31.0 +0.5 Minimal change

C3a (quat) 128.5 133.0 - 136.0 +5 to +7
Ortho-effect:

Deshielded

C4 (CH/C-I) 118.7 92.0 - 94.0 -25 to -27

Primary

Diagnostic: Ipso

shielding

C5 (CH) 124.8 132.0 - 134.0 +8 to +9
Ortho-effect:

Deshielded

C6 (CH) 118.5 128.0 - 129.0 +10
Meta-effect

(variable)

C7 (CH) 109.4 109.0 - 110.0 ~0
Para-effect:

Minimal

C7a (quat) 151.5 152.0 - 153.0 +1 Minimal change
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Technical Insight: The signal at ~93 ppm for C4 is the definitive structural proof of C4-iodination.

In non-iodinated indoline, this region is silent (aromatics appear >108 ppm). The shielding is

caused by the large electron cloud of iodine increasing the local diamagnetic shielding current.

Experimental Protocol: Chemoselective Synthesis
Objective: Synthesize 4-iodoindoline from 4-iodoindole without removing the iodine atom

(dehalogenation). Challenge: Standard catalytic hydrogenation (

) often causes hydrogenolysis of the C-I bond. Solution: Ionic hydrogenation using Sodium
Cyanoborohydride (

) in Acetic Acid.

Protocol Workflow
Reagents:

Substrate: 4-Iodoindole (1.0 equiv)

Reductant: Sodium Cyanoborohydride (

) (3.0 equiv)

Solvent: Glacial Acetic Acid (

)

Step-by-Step Methodology:

Dissolution: In a fume hood, dissolve 4-iodoindole (e.g., 1.0 g, 4.1 mmol) in glacial acetic

acid (15 mL). Ensure the vessel is under an inert atmosphere (

or Ar).
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Addition: Cool the solution to 10-15°C. Add

(0.77 g, 12.3 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction; maintain
temperature <20°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

Monitor by TLC (Hexane/EtOAc 4:1). The indole spot will disappear, and a slightly more

polar indoline spot will appear.

Quench: Pour the reaction mixture carefully into ice-cold aqueous NaOH (2M) to neutralize

the acid (pH > 10). Safety: Perform in a well-ventilated hood due to potential HCN evolution

during initial acid mixing.

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane) to

yield 4-iodoindoline as a light yellow oil/solid.

Validated Workflow Diagram
The following diagram illustrates the structural logic and synthetic pathway, highlighting the

critical NMR checkpoint.

4-Iodoindole
(Aromatic C2=C3)

Ionic Hydrogenation
(NaCNBH3 / AcOH)

 Reduction 4-Iodoindoline
(sp3 C2-C3)

 Yield: ~85-90% 13C NMR Checkpoint
Target: C4 @ ~93 ppm

 Characterization Cross-Coupling
(Suzuki/Buchwald)

 Validated

Click to download full resolution via product page

Caption: Synthetic pathway from 4-iodoindole to 4-iodoindoline with critical NMR validation

step.
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Synthesis of 4-iodoindoline derivatives via Benzyne intermediates

Source: MIT DSpace / Buchwald Group.
Context: Describes 4-iodo-3-iodomethylindoline NMR d

General Protocol for Indole Reduction (NaCNBH3)

Source: Common Organic Chemistry / Gribble et al., J. Am. Chem. Soc.[1]

Context: Standard method for ionic hydrogen

Heavy Atom Effect on 13C NMR

Source: University of Wisconsin / Reich Collection.
Context: Theoretical basis for the -25 ppm upfield shift of C-I carbons.

4-Iodoindole CAS & Properties

Source: Sigma-Aldrich.
Context: Starting material specific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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